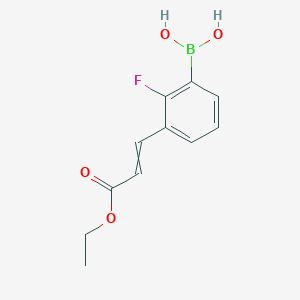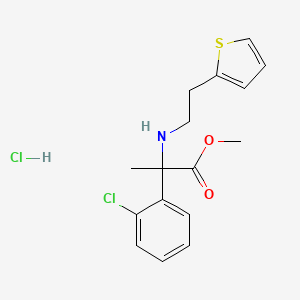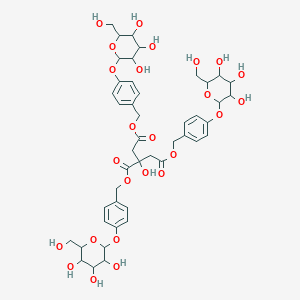
Citricacidtris(p-beta-D-glucopyranosyloxybenzyl)ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Parishin A can be synthesized through the esterification of three gastrodin molecules with citric acid, which has three terminal carboxyl groups . The synthesis involves the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of Parishin A typically involves extraction from the rhizome of Gastrodia elata. The extraction process includes leaching, separation, and purification to obtain high-purity Parishin A . The pH of the extraction environment is crucial to prevent the transformation of parishins into gastrodin and to maintain a high content of parishins in the extracts .
Chemical Reactions Analysis
Types of Reactions: Parishin A undergoes various chemical reactions, including oxidation, reduction, and hydrolysis .
Common Reagents and Conditions:
Oxidation: Parishin A can be oxidized using reagents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Hydrolysis: Hydrolysis of Parishin A can be achieved using acidic or basic conditions.
Major Products Formed: The major products formed from the hydrolysis of Parishin A include gastrodin, p-hydroxybenzyl alcohol, parishin B, and parishin C .
Scientific Research Applications
Mechanism of Action
Parishin A exerts its effects through several molecular targets and pathways:
Antioxidant Activity: Parishin A increases superoxide dismutase activity and decreases malondialdehyde levels, thereby reducing oxidative stress.
Anti-inflammatory Effects: It promotes anti-inflammatory M2 macrophage polarization by inhibiting the gene transcription and protein phosphorylation of signal transducers and activators of transcription 1.
Anti-aging Properties: Parishin A regulates the Sir2/Uth1/TOR signaling pathway, extending the replicative lifespan of yeast.
Comparison with Similar Compounds
Parishin A is part of a group of phenolic glycosides found in Gastrodia elata. Similar compounds include:
Parishin B: Similar to Parishin A but with one less gastrodin moiety.
Parishin C: Another derivative with two less gastrodin moieties compared to Parishin A.
Parishin E: A derivative with different structural modifications.
Uniqueness: Parishin A is unique due to its specific combination of three gastrodin molecules with citric acid, which gives it distinct antioxidant and anti-inflammatory properties .
Properties
IUPAC Name |
tris[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxypropane-1,2,3-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H56O25/c46-15-27-32(51)35(54)38(57)41(68-27)65-24-7-1-21(2-8-24)18-62-30(49)13-45(61,44(60)64-20-23-5-11-26(12-6-23)67-43-40(59)37(56)34(53)29(17-48)70-43)14-31(50)63-19-22-3-9-25(10-4-22)66-42-39(58)36(55)33(52)28(16-47)69-42/h1-12,27-29,32-43,46-48,51-59,61H,13-20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKQPGOKTKQHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H56O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
996.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
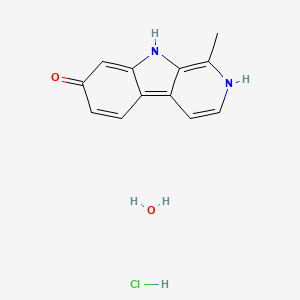

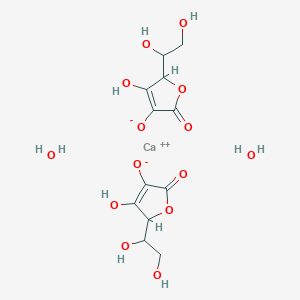
![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)
![1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13402429.png)
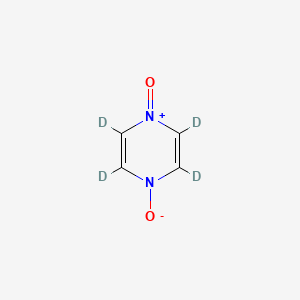

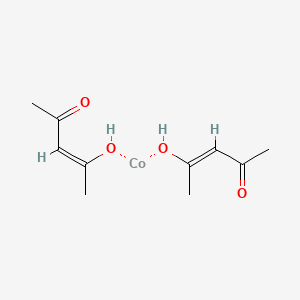
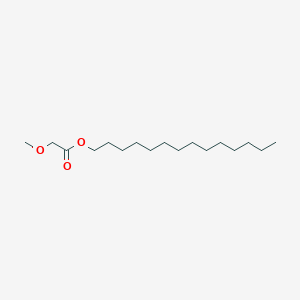
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)

